molecular formula C21H16BrN7O2 B3033524 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040640-41-2

6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B3033524
CAS RN: 1040640-41-2
M. Wt: 478.3 g/mol
InChI Key: HSPDFXVXQHEEHJ-UHFFFAOYSA-N
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Description

The compound "6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one" is a complex molecule that appears to be a derivative of various heterocyclic compounds. The structure suggests the presence of multiple rings, including oxadiazole, triazolo, and pyrimidinone moieties, which are known to exhibit a range of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the oxadiazole and triazolo rings, followed by their subsequent attachment to the pyrimidinone core. The literature provides examples of similar synthetic approaches. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones involves specific substitutions to achieve desired biological activities . Similarly, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones from corresponding amines indicates a method for constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of the compound would be expected to have significant aromatic character due to the presence of multiple aromatic rings. The presence of heteroatoms such as nitrogen and oxygen within the rings would contribute to the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The X-ray crystallographic stereostructure of a related compound has been used to confirm the configuration of such complex molecules .

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in a variety of chemical reactions. For example, the reaction of mercapto derivatives with hydrazonoyl halides to yield triazolo[4,5

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds structurally related to the specified chemical, particularly those incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, exhibit notable antibacterial properties. For instance, a study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with demonstrated antibacterial activity against various microbial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similar findings were reported by Suresh et al. (2016), who synthesized novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives with significant antibacterial and antifungal properties (Suresh et al., 2016).

Antimicrobial Activities

Compounds incorporating 1,2,4-triazol-3-one and 1,2,4-thiadiazine rings have been shown to possess antimicrobial activities. A study by Demirbaş et al. (2010) on the synthesis of various derivatives, including 1,2,4-triazol-3-one and 1,2,4-thiadiazine, found good to moderate antimicrobial activities against different bacterial strains (Demirbaş et al., 2010). This reinforces the potential of such structures in antimicrobial applications.

Antituberculous Activity

In the field of antituberculous research, derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine, a structural component similar to the queried chemical, have been synthesized and evaluated for their effectiveness against tuberculosis. Titova et al. (2019) created structural analogs of a promising antituberculous agent, demonstrating the potential of such compounds in combating tuberculosis (Titova et al., 2019).

Crystal Structure Analysis

Studies like that by Goh et al. (2010) and Fun et al. (2011) have focused on the crystal structure analysis of compounds featuring 1,2,4-triazolo and 1,2,4-thiadiazine rings, contributing to the understanding of the molecular configuration and interactions within these compounds (Goh et al., 2010), (Fun et al., 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activities of similar compounds, it could have potential applications in medicine or biotechnology .

properties

IUPAC Name

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O2/c1-13-4-2-5-14(8-13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)15-6-3-7-16(22)9-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPDFXVXQHEEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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